molecular formula C18H29N5O3S B12773200 N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide CAS No. 109006-07-7

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide

Katalognummer: B12773200
CAS-Nummer: 109006-07-7
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: HDZKBNCFIRMYSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is a complex organic compound that features a guanidino group, a piperidine ring, and a toluenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide typically involves multiple steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea is also an efficient guanidylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The guanidino group can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the piperidine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide involves its interaction with molecular targets through hydrogen bonding and ion pairing. The guanidinium group plays a crucial role in recognizing and binding anions, which is essential for its biological activity . This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

109006-07-7

Molekularformel

C18H29N5O3S

Molekulargewicht

395.5 g/mol

IUPAC-Name

2-[4-[(4-methylphenyl)sulfonylamino]-5-oxo-5-piperidin-1-ylpentyl]guanidine

InChI

InChI=1S/C18H29N5O3S/c1-14-7-9-15(10-8-14)27(25,26)22-16(6-5-11-21-18(19)20)17(24)23-12-3-2-4-13-23/h7-10,16,22H,2-6,11-13H2,1H3,(H4,19,20,21)

InChI-Schlüssel

HDZKBNCFIRMYSQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.